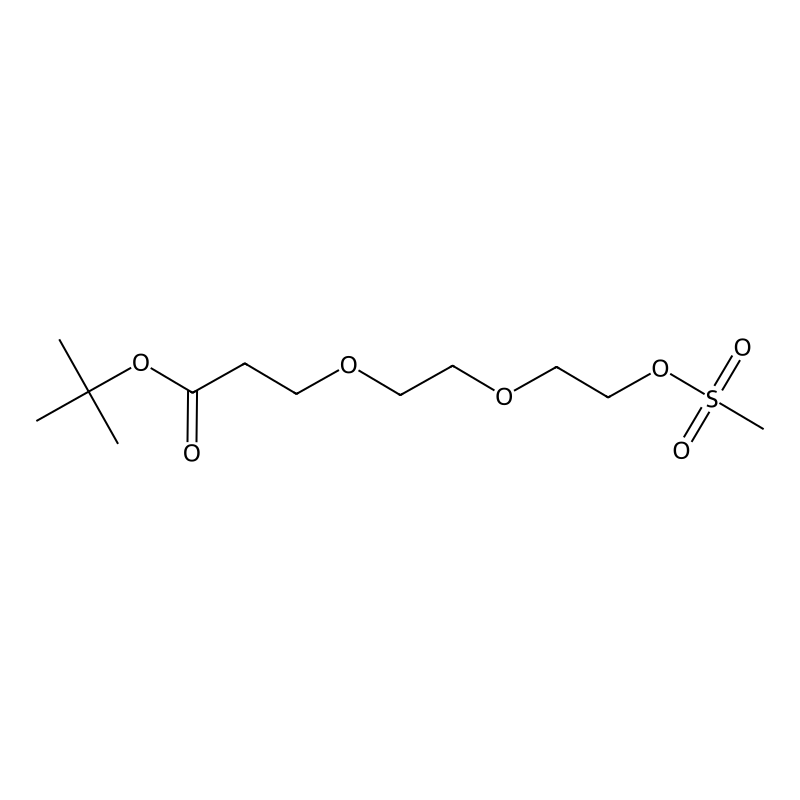

Mes-PEG2-acid t-butyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Protein PEGylation

Mes-PEG2-acid t-butyl ester contains a hydrophilic polyethylene glycol (PEG) spacer arm. PEGylation is a process where a PEG moiety is attached to a biomolecule, such as a protein. The PEG spacer in Mes-PEG2-acid t-butyl ester increases the water solubility of the conjugated protein []. This can be beneficial for several reasons:

- Improved stability: PEGylation can enhance the stability of proteins in aqueous solutions, protecting them from degradation [].

- Reduced immunogenicity: PEGylation can mask immunogenic epitopes on proteins, making them less likely to be recognized and attacked by the immune system [].

These properties make Mes-PEG2-acid t-butyl ester a valuable tool for researchers studying and developing protein therapeutics.

Bioconjugation via Carboxylic Acid Group

Mes-PEG2-acid t-butyl ester possesses a terminal carboxylic acid group. This group can be used to covalently link the molecule to other biomolecules containing primary amine groups. The conjugation typically involves activator molecules like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate benzotriyl tetramethyl uronium) to form stable amide bonds [].

This bioconjugation strategy allows researchers to attach Mes-PEG2-acid t-butyl ester to proteins, peptides, or other biomolecules with amine functionalities. This can be used for various purposes, such as:

- Creating targeted drug delivery systems: By attaching Mes-PEG2-acid t-butyl ester to a drug molecule, researchers can design drug delivery systems that target specific cells or tissues [].

- Developing new biomaterials: Mes-PEG2-acid t-butyl ester can be conjugated to polymers or other materials to create novel biomaterials with improved properties [].

Mes-PEG2-acid t-butyl ester is a chemical compound widely utilized in biochemical research, particularly in the field of proteomics. Its molecular formula is C₁₂H₂₄O₇S, and it has a molecular weight of 312.38 g/mol. The compound features a polyethylene glycol (PEG) chain, which enhances its solubility and biocompatibility, making it suitable for various applications in drug delivery and molecular biology .

As mentioned earlier, Mes-PEG2-acid t-butyl ester likely functions as a linker molecule. Once deprotected, the carboxylic acid can covalently attach to biomolecules containing primary amines. PEGylation, the addition of PEG chains, offers several advantages in biological research:

- Improved solubility: PEGylation can enhance the water solubility of biomolecules, facilitating their use in aqueous environments.

- Reduced immunogenicity: PEGylation can mask the biomolecule's surface, potentially reducing its recognition by the immune system and extending its circulation time in vivo [].

- Enhanced stability: PEGylation can protect biomolecules from degradation by enzymes or other biological processes [].

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.

- Work in a well-ventilated fume hood.

- Consult the safety data sheet (SDS) for detailed handling and disposal procedures if available from the supplier.

- Hydrolysis: The t-butyl ester can be hydrolyzed to yield the corresponding acid, which may have different biological activities.

- Nucleophilic Substitution: The mesyl group acts as a good leaving group, allowing for nucleophilic substitution reactions with amines or alcohols to form amides or esters, respectively.

- Deprotection: Under acidic or basic conditions, the t-butyl group can be removed to expose the active acid functionality.

These reactions are crucial for modifying the compound for specific applications in drug development and bioconjugation .

Mes-PEG2-acid t-butyl ester is primarily used as a linker in bioconjugation processes. Its biological activity is largely attributed to its ability to enhance the solubility and stability of therapeutic agents. The PEG moiety provides a hydrophilic environment that reduces immunogenicity and prolongs circulation time in biological systems. Additionally, studies have indicated that compounds linked with PEG chains can exhibit improved pharmacokinetic profiles and bioavailability .

The synthesis of Mes-PEG2-acid t-butyl ester typically involves:

- Formation of the PEG Linker: Starting from a suitable PEG precursor, mesylation is performed using mesyl chloride to introduce the mesyl group.

- Esterification: The mesylated PEG is then reacted with t-butyl alcohol under acidic conditions to form the t-butyl ester.

- Purification: The final product is purified using techniques such as precipitation or chromatography to remove unreacted starting materials and by-products.

This multi-step synthesis allows for precise control over the structure and properties of the final compound .

Mes-PEG2-acid t-butyl ester has several applications:

- Drug Delivery Systems: Its PEG component enhances solubility and stability, making it suitable for formulating drugs that require improved pharmacokinetics.

- Bioconjugation: It serves as a linker for attaching drugs to antibodies or proteins, facilitating targeted therapy.

- Proteomics Research: The compound is utilized in various proteomic techniques, including protein labeling and purification .

Interaction studies involving Mes-PEG2-acid t-butyl ester focus on its binding affinity with various biomolecules. The presence of the PEG chain can significantly alter interaction dynamics, often leading to reduced non-specific binding while enhancing specific interactions with target proteins or receptors. These studies are essential for understanding how modifications to drug molecules can influence their efficacy and safety profiles .

Several compounds share structural similarities with Mes-PEG2-acid t-butyl ester. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Mes-PEG2-acid t-butyl ester | C₁₂H₂₄O₇S | Contains a mesyl group; enhances solubility |

| Acid-PEG2-t-butyl ester | C₁₂H₂₂O₆ | Lacks mesyl group; simpler structure |

| Mes-PEG5-t-butyl ester | C₁₅H₃₀O₉S | Longer PEG chain; potentially different pharmacokinetics |

| PEG4-acid | C₁₂H₂₄O₆ | No protecting group; more reactive |

Mes-PEG2-acid t-butyl ester stands out due to its unique combination of a mesyl group and a t-butyl protecting group, which provides specific reactivity profiles advantageous for bioconjugation applications .

Preparation of Mesylate Component

Alcohol Activation with Methanesulfonyl Chloride

The preparation of the mesylate component represents a fundamental step in the synthesis of Mes-polyethylene glycol 2-acid tert-butyl ester, involving the conversion of primary or secondary alcohols to their corresponding methanesulfonate esters [1]. Methanesulfonyl chloride serves as the primary activating agent for alcohol functionalities, facilitating subsequent nucleophilic substitution reactions through the formation of an excellent leaving group [5].

The standard protocol for mesylate formation involves treating an approximately 0.2 molar solution of the alcohol substrate in dichloromethane containing a 50 percent molar excess of triethylamine, maintained at temperatures between 0°C and -10°C [6]. A 10 percent excess of methanesulfonyl chloride is added over a period of 5-10 minutes, followed by stirring for an additional 10-15 minutes to complete the reaction [6]. This methodology ensures quantitative conversion while minimizing side product formation [10].

The reaction mechanism proceeds through initial coordination of methanesulfonyl chloride with the alcohol substrate, followed by elimination to generate the highly reactive sulfene intermediate [1]. The alcohol subsequently attacks this electrophilic species, leading to rapid proton transfer and formation of the desired methanesulfonate ester [1]. This mechanistic pathway has been confirmed through isotope labeling experiments and trapping studies of the transient sulfene species [1].

Temperature control represents a critical parameter in mesylate formation, as elevated temperatures can promote competing elimination reactions or decomposition of the desired product [8]. The use of non-nucleophilic bases such as triethylamine or pyridine prevents interference with the mesylation process while facilitating the removal of hydrochloric acid byproduct [10]. Dichloromethane serves as the optimal solvent due to its ability to dissolve both organic substrates and the mesylating reagent while remaining inert under the reaction conditions [6].

Table 1: Mesylation Reagents Comparison

| Reagent | Formula | Temperature Range (°C) | Base Required | Side Products | Stability | Reaction Time |

|---|---|---|---|---|---|---|

| Methanesulfonyl Chloride | CH₃SO₂Cl | 0 to -10 | Triethylamine, Pyridine | Alkyl chloride formation possible | Moisture sensitive | 5-15 minutes |

| Methanesulfonic Anhydride | (CH₃SO₂)₂O | Room temperature to 50 | Pyridine, 2,4,6-Collidine | No alkyl chloride formation | More stable than MsCl | 30-60 minutes |

Alternative Approaches Using Methanesulfonic Anhydride

Methanesulfonic anhydride represents a valuable alternative to methanesulfonyl chloride for the preparation of mesylate esters, offering distinct advantages in terms of selectivity and reaction compatibility [9]. This reagent eliminates the possibility of alkyl chloride formation, a common side reaction observed with methanesulfonyl chloride, particularly under elevated temperature conditions [8] [9].

The preparation of methanesulfonic anhydride involves the dehydration of methanesulfonic acid using phosphorus pentoxide according to the stoichiometric equation: P₂O₅ + 6 CH₃SO₃H → 3 (CH₃SO₂)₂O + 2 H₃PO₄ [9]. The resulting anhydride can be purified through vacuum distillation or recrystallization from methyl tert-butyl ether and toluene mixtures [9].

Mesylation reactions using methanesulfonic anhydride typically employ similar conditions to those used with methanesulfonyl chloride, with the notable exception that higher temperatures are generally tolerated [8]. Pyridine or 2,4,6-collidine serves as the preferred base system, providing both nucleophilic activation and acid scavenging capabilities [9]. The reaction proceeds through a similar mechanistic pathway but offers enhanced selectivity for primary alcohols over secondary alcohols [9].

A particularly innovative approach involves the one-pot demethylation-mesylation of aryl methyl ethers using a mixture of phosphorus pentoxide in methanesulfonic acid [11]. This methodology provides access to aryl mesylates in good yields while avoiding the handling of volatile methanesulfonyl chloride [11]. The method demonstrates excellent functional group tolerance and can be applied to both activated and deactivated aromatic systems [11].

The superior stability of methanesulfonic anhydride compared to methanesulfonyl chloride makes it particularly valuable for large-scale syntheses or when extended reaction times are required [9]. Additionally, the absence of chloride-containing byproducts simplifies both the reaction workup and purification procedures [8].

Polyethylene Glycol 2 Chain Integration

Synthetic Strategies for Polyethylene Glycol Incorporation

The integration of polyethylene glycol 2 chains into the target molecule requires careful consideration of synthetic methodology to ensure precise control over chain length and substitution patterns [4]. Several established approaches exist for polyethylene glycol incorporation, each offering distinct advantages depending on the specific synthetic requirements and scale of operation [16].

Stepwise synthesis represents the most widely adopted methodology for polyethylene glycol chain construction, involving the sequential addition of ethylene glycol units through Williamson ether formation reactions [4]. This approach typically employs protected ethylene glycol derivatives containing complementary functional groups, such as tosylate leaving groups and dimethoxytrityl protecting groups [16]. The synthetic cycle consists of deprotonation of the growing chain terminus, nucleophilic substitution with the incoming monomer, and selective deprotection to regenerate the reactive hydroxyl group [16].

The solid-phase synthesis approach offers significant advantages for polyethylene glycol chain assembly, particularly in terms of reaction simplification and product purification [16]. Wang resin serves as an excellent solid support, providing 4-benzyloxy benzyl alcohol functionalities with loading capacities up to 1.0 mmol/g [16]. The synthetic cycle involves deprotonation with tert-butoxide bases, coupling with tetraethylene glycol monomers, and detritylation using dilute acidic conditions [16].

An alternative strategy involves the direct coupling of preformed diethylene glycol units using base-catalyzed etherification reactions [4]. This methodology requires careful optimization of reaction conditions to prevent oligomerization and ensure selective formation of the desired polyethylene glycol 2 chain length [4]. The use of phase-transfer catalysts can enhance reaction efficiency and selectivity in heterogeneous reaction systems [12].

Table 2: Polyethylene Glycol Chain Integration Methods

| Method | Starting Material | Protecting Groups | Yield Range (%) | Purity | Scale | Reaction Conditions |

|---|---|---|---|---|---|---|

| Stepwise Coupling | Ethylene glycol derivatives | DMTr, Tosyl | 70-85 | High monodispersity | Gram scale | Williamson ether formation |

| Direct Ether Formation | Diethylene glycol | Benzyl, Trityl | 60-75 | Moderate polydispersity | Multi-gram scale | Base-catalyzed coupling |

| Solid Phase Synthesis | Wang resin support | DMTr, t-BuO | 80-95 | Excellent monodispersity | Milligram to gram | Automated synthesis |

Control of Chain Length and Purity

Achieving precise control over polyethylene glycol chain length represents a critical challenge in the synthesis of monodisperse polyethylene glycol derivatives [4]. Traditional polymerization approaches typically yield polydisperse materials with broad molecular weight distributions, necessitating the development of specialized synthetic methodologies for applications requiring monodisperse products [4].

The stepwise approach offers the highest degree of control over chain length by enabling the sequential addition of individual ethylene glycol units [4]. Each elongation cycle must be driven to completion to prevent the accumulation of shortened chain products [16]. Monitoring reaction progress through thin-layer chromatography or nuclear magnetic resonance spectroscopy ensures optimal conversion before proceeding to subsequent synthetic steps [4].

Base-labile protecting groups, such as the phenethyl group, offer advantages over traditional acid-labile protecting groups by enabling deprotection and coupling reactions to occur in a single reaction vessel [4]. This approach eliminates the need for intermediate purification steps, significantly reducing synthetic complexity and improving overall efficiency [4]. The one-pot methodology is particularly valuable for automated synthesis platforms where multiple reaction cycles are required [4].

Quality control measures for polyethylene glycol chain integration include careful monitoring of reaction stoichiometry, temperature control, and reaction time optimization [16]. Excess reagents must be avoided to prevent chain extension beyond the desired length, while insufficient reaction times can result in incomplete conversion and reduced yields [4]. The use of high-resolution mass spectrometry enables precise determination of chain length distribution and identification of any oligomeric byproducts [16].

Purification strategies for monodisperse polyethylene glycol derivatives typically involve chromatographic separation techniques capable of resolving small differences in molecular weight [4]. Size exclusion chromatography proves particularly effective for removing oligomeric impurities, while reverse-phase high-performance liquid chromatography can separate products based on subtle differences in polarity [16].

tert-Butyl Ester Formation

Protection Strategies for Carboxylic Acids

The protection of carboxylic acid functionalities through tert-butyl ester formation represents a cornerstone methodology in organic synthesis, providing excellent stability against nucleophilic attack and reducing agents while enabling convenient deprotection under acidic conditions [13]. The tert-butyl protecting group demonstrates particular utility in complex synthetic sequences where multiple functional group manipulations are required [21].

The most widely employed method for tert-butyl ester formation involves the reaction of carboxylic acids with di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine as a nucleophilic catalyst [13]. This methodology operates under mild conditions at room temperature using dichloromethane or tetrahydrofuran as solvent [17]. The reaction proceeds through initial formation of a mixed anhydride intermediate, followed by nucleophilic attack by tert-butanol generated in situ [13].

An innovative electromagnetic milling approach has been developed for tert-butyl ester synthesis using di-tert-butyl dicarbonate under solvent-free and base-free conditions [17]. This methodology employs ferromagnetic rods as grinding media, which become magnetized under a high-speed rotating magnetic field [17]. The magnetization facilitates bond activation through coordination with the charged ferromagnetic rods, representing a novel mechanism for promoting organic reactions [17].

The tert-butyl acetate method offers an alternative approach utilizing bis(trifluoromethanesulfonyl)imide as a catalyst in tert-butyl acetate solvent [13]. This methodology demonstrates particular effectiveness for amino acid substrates, providing tert-butyl esters with free amino groups in good yields [13]. The reaction proceeds rapidly under mild heating conditions and tolerates a wide range of functional groups [13].

Classical methodologies for tert-butyl ester formation include the reaction of carboxylic acids with isobutene gas in the presence of concentrated sulfuric acid [13]. While this approach provides good yields, it requires specialized equipment for gas handling and generates acidic waste streams [21]. Alternative tert-butylating agents include tert-butyl trichloroacetimidate, N,N-dimethylformamide di-tert-butyl acetal, and 2-tert-butoxypyridine [13].

Table 3: tert-Butyl Ester Formation Methods

| Method | Temperature (°C) | Solvent | Catalyst | Reaction Time | Yield (%) | Selectivity | Advantages |

|---|---|---|---|---|---|---|---|

| (Boc)₂O Method | Room temperature | DCM, THF | DMAP, TEA | 2-6 hours | 85-95 | Excellent | Mild conditions |

| tert-Butyl Acetate Method | 50-80 | tert-Butyl acetate | Tf₂NH (catalytic) | 1-3 hours | 90-98 | Excellent | Solvent-free option |

| Isobutene/H₂SO₄ Method | 0-25 | Concentrated H₂SO₄ | Concentrated H₂SO₄ | 4-12 hours | 70-85 | Good | Classical method |

Optimization of Reaction Conditions

The optimization of reaction conditions for tert-butyl ester formation requires careful consideration of multiple parameters including temperature, solvent selection, catalyst loading, and reaction time [21]. These factors collectively influence both the yield and selectivity of the transformation, with particular importance for sensitive substrates that may undergo competing side reactions [17].

Temperature control represents a critical parameter in tert-butyl ester formation, as elevated temperatures can promote elimination reactions leading to the formation of isobutene and regeneration of the carboxylic acid [21]. Optimal temperatures typically range from room temperature to 80°C, depending on the specific methodology employed [13]. Lower temperatures favor higher selectivity but may require extended reaction times to achieve complete conversion [17].

Solvent selection significantly impacts reaction efficiency and product isolation [27]. Polar aprotic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile generally provide optimal results by solubilizing both the carboxylic acid substrate and the tert-butylating reagent [21]. The choice of solvent can also influence the reaction kinetics and the formation of byproducts [27].

Catalyst loading optimization requires balancing reaction efficiency with cost considerations and ease of product purification [13]. For reactions employing 4-dimethylaminopyridine, optimal loading typically ranges from 0.1 to 0.2 equivalents relative to the carboxylic acid substrate [17]. Higher catalyst loadings may accelerate the reaction but can complicate purification procedures [21].

Reaction monitoring through thin-layer chromatography or nuclear magnetic resonance spectroscopy enables real-time assessment of conversion and identification of potential side products [29]. The reaction endpoint is typically characterized by complete consumption of the starting carboxylic acid and formation of a single major product corresponding to the desired tert-butyl ester [21].

Table 6: Reaction Optimization Parameters

| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity | Monitoring Method |

|---|---|---|---|---|

| Temperature | 0-25°C | Higher temp = faster reaction | Lower temp = better selectivity | Temperature probe |

| Solvent | DCM, THF | Polar aprotic preferred | Minimal effect | Solvent compatibility |

| Base Equivalents | 1.2-2.0 equiv | Excess improves conversion | Excess may cause side reactions | Titration |

| Reaction Time | 15-60 minutes | Longer time = higher yield | Extended time may cause decomposition | TLC, NMR |

| Concentration | 0.1-0.5 M | Moderate conc. optimal | Higher conc. may reduce selectivity | Gravimetric analysis |

Purification and Analytical Characterization

Chromatographic Purification Techniques

The purification of Mes-polyethylene glycol 2-acid tert-butyl ester requires sophisticated chromatographic methodologies capable of separating structurally similar compounds and removing both synthetic intermediates and byproducts [25]. Flash chromatography represents the most commonly employed technique for initial purification, offering rapid separation with moderate resolution for compounds exhibiting sufficient retention factor differences [25].

Silica gel flash chromatography utilizing gradient elution protocols provides effective separation of the target compound from unreacted starting materials and polar byproducts [23]. The stationary phase typically consists of spherical silica gel particles with sizes ranging from 20-40 micrometers, providing optimal balance between resolution and analysis time [23]. Mobile phase selection involves systematic optimization of hexane and ethyl acetate mixtures, with gradient profiles tailored to the specific polarity characteristics of the target molecule [25].

High-performance liquid chromatography offers superior resolution for challenging separations where flash chromatography proves insufficient [26]. The technique employs high-pressure pumps to force mobile phase through columns packed with small particle size stationary phases, typically 5 micrometers or smaller [26]. This approach enables separation of compounds with retention factor differences as small as 0.05, making it particularly valuable for purifying closely related structural isomers [28].

Counter-current chromatography provides an alternative approach for large-scale purifications, particularly valuable when traditional solid-phase methods result in product decomposition or irreversible adsorption [14]. This technique utilizes liquid-liquid partition between two immiscible solvent phases, eliminating the potential for sample loss due to irreversible binding to solid supports [14]. The methodology proves particularly effective for natural product purification and isolation of compounds sensitive to silica gel or other solid adsorbents [14].

Preparative-scale chromatographic separations require careful optimization of sample loading, flow rates, and detection systems to maximize throughput while maintaining separation quality [28]. Column selection must consider both the chemical compatibility of the stationary phase with the target compound and the mechanical stability required for extended operation under elevated pressures [23].

Table 4: Chromatographic Purification Techniques

| Technique | Stationary Phase | Mobile Phase | Flow Rate | Pressure (bar) | Resolution | Sample Load | Analysis Time |

|---|---|---|---|---|---|---|---|

| Flash Chromatography | Silica gel (20-40 μm) | Hexane/EtOAc gradients | 5-20 mL/min | 1-5 | Moderate | 10-100 mg | 15-60 minutes |

| HPLC | C18, Silica (5 μm) | ACN/Water gradients | 1-5 mL/min | 50-400 | High | 1-10 mg | 30-90 minutes |

| Counter-current Chromatography | Liquid-liquid partition | Biphasic solvent systems | 1-3 mL/min | 1-2 | Moderate to High | 50-500 mg | 60-180 minutes |

Spectroscopic Verification Methods

Comprehensive structural characterization of Mes-polyethylene glycol 2-acid tert-butyl ester requires the application of multiple complementary spectroscopic techniques, each providing specific information about different aspects of the molecular structure [22]. Proton nuclear magnetic resonance spectroscopy serves as the primary tool for confirming the successful incorporation of all synthetic components and verifying the integrity of the polyethylene glycol chain [34].

Proton nuclear magnetic resonance analysis reveals characteristic signals for the tert-butyl ester protecting group at approximately 1.5 parts per million, appearing as a sharp singlet integrating for nine protons [34]. The polyethylene glycol chain protons typically appear as complex multipiples in the region between 3.6 and 4.2 parts per million, with integration patterns reflecting the specific chain length and substitution pattern [34]. The mesylate component contributes a characteristic singlet at approximately 3.0 parts per million corresponding to the methanesulfonyl methyl group [34].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, with particular value for confirming the presence and environment of carbonyl carbons [33]. The ester carbonyl carbon typically appears in the region between 170 and 180 parts per million, while polyethylene glycol carbons resonate between 60 and 80 parts per million [37]. The technique requires longer acquisition times due to the low natural abundance of carbon-13, but provides unambiguous structural information [33].

Infrared spectroscopy offers rapid identification of key functional groups, with the ester carbonyl stretch appearing as a strong absorption around 1735 wavenumbers [30]. The polyethylene glycol ether linkages contribute characteristic carbon-oxygen stretching vibrations in the fingerprint region around 1150 wavenumbers [30]. The mesylate component exhibits sulfur-oxygen stretching modes that can be distinguished from other functional groups in the molecule [32].

Mass spectrometry provides definitive molecular weight confirmation and valuable fragmentation information for structural verification [19]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry proves particularly effective for polyethylene glycol-containing compounds, typically showing the molecular ion peak along with characteristic loss of tert-butyl and mesyl fragments [19]. The technique offers exceptional sensitivity, requiring only microgram quantities of sample for analysis [19].

Table 5: Spectroscopic Characterization Parameters

| Technique | Key Signals/Peaks | Sample Amount | Acquisition Time | Information Provided | Sensitivity | Solvent |

|---|---|---|---|---|---|---|

| ¹H NMR | δ 1.5 (t-Bu), δ 3.6-4.2 (PEG) | 5-10 mg | 5-15 minutes | Proton environment | High | CDCl₃, DMSO-d6 |

| ¹³C NMR | δ 170-180 (C=O), δ 60-80 (PEG-C) | 10-20 mg | 30-120 minutes | Carbon framework | Moderate | CDCl₃, DMSO-d6 |

| IR Spectroscopy | 1735 cm⁻¹ (C=O), 1150 cm⁻¹ (C-O) | 1-5 mg | 2-5 minutes | Functional groups | Moderate | KBr, ATR |

| Mass Spectrometry | M+- ion, fragmentation | 1-10 μg | 1-5 minutes | Molecular weight | Very High | Various matrices |

Nucleophilic Substitution Mechanisms

The mesylate functional group in Mes-polyethylene glycol 2-acid tert-butyl ester serves as an exceptional leaving group in nucleophilic substitution reactions, demonstrating reactivity that substantially exceeds that of conventional halides [1] [2]. The mechanistic pathway for nucleophilic displacement of mesylate groups proceeds through a bimolecular nucleophilic substitution mechanism, characterized by concerted bond formation and bond breaking processes [3] [4].

The enhanced leaving group ability of mesylate stems from the electron-withdrawing nature of the sulfonyl group, which stabilizes the departing methanesulfonate anion through resonance delocalization [5] [6]. Comparative kinetic studies have established that mesylates exhibit relative leaving group abilities approximately 1.0 on the standard scale, with tosylates showing slightly reduced reactivity at 0.7 [7]. This superior leaving group character enables efficient displacement reactions under mild conditions that would be ineffective with less activated substrates [3].

Table 1: Nucleophilic Substitution Reaction Conditions for Mesylate Displacement

| Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|---|

| Sodium azide (NaN3) | DMSO, DMF | 25-80 | 2-12 | 85-95 |

| Potassium cyanide (KCN) | DMSO, DMF | 25-100 | 1-8 | 80-92 |

| Sodium thiolate (NaSR) | DMSO, THF | 0-60 | 0.5-6 | 88-96 |

| Sodium alkoxide (NaOR) | DMF, THF | 25-80 | 2-24 | 75-90 |

| Primary amines (RNH2) | DMF, MeCN | 0-50 | 1-12 | 82-94 |

| Secondary amines (R2NH) | DMF, MeCN | 25-80 | 2-18 | 78-88 |

The reaction proceeds optimally in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, which effectively solvate the nucleophile while minimizing hydrogen bonding interactions that could impede the substitution process [4] [7]. These solvent systems facilitate the approach of nucleophiles to the electrophilic carbon center while maintaining the ionic character of the nucleophile, thereby enhancing reaction rates and yields [8].

Mechanistic investigations utilizing computational density functional theory methods have elucidated the transition state geometry for mesylate displacement reactions [9]. The calculations demonstrate that the transition state adopts a trigonal bipyramidal configuration with the nucleophile and leaving group occupying axial positions, consistent with the classical bimolecular nucleophilic substitution pathway [9]. Energy barrier calculations indicate activation energies ranging from 13.6 to 28.0 kcal/mol, depending on the specific nucleophile and substrate structure [9].

Stereochemical Outcomes in Displacement Reactions

The stereochemical consequences of mesylate displacement reactions in Mes-polyethylene glycol 2-acid tert-butyl ester systems follow predictable patterns consistent with bimolecular nucleophilic substitution mechanisms [10] [11]. When the mesylate group is attached to a stereogenic carbon center, displacement proceeds with complete inversion of configuration, a phenomenon known as Walden inversion [12] [13].

Table 2: Stereochemical Outcomes in Mesylate Displacement Reactions

| Substrate Type | Mechanism | Stereochemical Outcome | Selectivity |

|---|---|---|---|

| Primary mesylate | SN2 | Retention (no stereocenter) | High |

| Secondary mesylate (acyclic) | SN2 | Inversion | High |

| Secondary mesylate (cyclic) | SN2 | Inversion | High |

| Benzylic mesylate | SN2/SN1 competition | Inversion (SN2) / Racemization (SN1) | Moderate |

| Allylic mesylate | SN2'/SN2 competition | Rearrangement possible | Variable |

The stereochemical fidelity of mesylate displacement reactions enables the predictable transformation of chiral alcohols into their corresponding nucleophilic substitution products with defined absolute configurations [10]. This stereochemical control has been exploited in the synthesis of complex natural products where precise control over stereochemistry is essential [11]. Studies on consecutive displacement reactions have demonstrated that double inversion processes result in net retention of configuration, providing synthetic strategies for stereochemical reversal when required [10].

Experimental evidence from polarimetry and mixed melting point determinations confirms that mesylate displacement reactions proceed with high stereochemical integrity under standard reaction conditions [10]. The degree of stereochemical control depends on the reaction temperature, with lower temperatures favoring higher stereoselectivity by minimizing competitive elimination pathways [3] [4].

tert-Butyl Deprotection Strategies

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed deprotection of tert-butyl esters in Mes-polyethylene glycol 2-acid tert-butyl ester proceeds through a well-established mechanism involving protonation, carbocation formation, and hydrolytic cleavage [14] [15]. The initial step involves protonation of the carbonyl oxygen atom, which increases the electrophilicity of the carbonyl carbon and facilitates subsequent transformations [16] [17].

The mechanism proceeds through heterolytic cleavage of the alkyl-oxygen bond, generating a tert-butyl carbocation intermediate and a protonated carboxylic acid [18] [19]. The tert-butyl carbocation is stabilized by hyperconjugation and the electron-donating effect of the three methyl substituents, making this pathway thermodynamically favorable compared to alternative acyl-oxygen cleavage mechanisms [20] [21].

Kinetic studies of tert-butyl ester hydrolysis have established rate constants for the unimolecular alkyl-oxygen fission pathway [18]. The reaction exhibits first-order kinetics with respect to the substrate concentration and demonstrates strong temperature dependence with activation energies typically ranging from 27.6 to 30 kcal/mol [18] [21]. The high activation energy reflects the energy required for carbocation formation in the rate-determining step [20].

Table 3: tert-Butyl Ester Deprotection Methods Comparison

| Method | Temperature (°C) | Reaction Time | Advantages | Limitations |

|---|---|---|---|---|

| TFA/CH2Cl2 | 0-25 | 30 min - 2 h | Fast, reliable | Acid-sensitive groups |

| HCl/dioxane | 0-25 | 1-4 h | Good for peptides | Acid-sensitive groups |

| ZnBr2/CH2Cl2 | 25 | 6-24 h | Mild, selective | Lewis acid sensitivity |

| Magic Blue/Et3SiH | 25 | 2-12 h | Metal-free, mild | Requires silane |

| Thermal (120-240°C) | 120-240 | 15-40 min | Reagent-free | High temperature |

| Silica gel/toluene | 110 | 0.5-7 h | Mild, selective | Heterogeneous |

The fate of the tert-butyl carbocation intermediate depends on the reaction conditions and the presence of scavenging agents [15] [19]. In the absence of nucleophilic scavengers, the carbocation undergoes deprotonation to form isobutylene gas, which can be monitored as an indicator of reaction progress [15] [22]. Alternative pathways include nucleophilic capture by the solvent or reaction with trifluoroacetic acid to form tert-butyl trifluoroacetate [15].

Optimization studies have demonstrated that the use of scavenging agents such as thiophenol or anisole can effectively capture tert-butyl carbocations, preventing side reactions and improving overall yields [15]. The reaction rates of various scavengers with tert-butyl trifluoroacetate provide a quantitative basis for evaluating scavenger effectiveness [15].

Triarylamminium Radical Cation Mediated Deprotection

The triarylamminium radical cation mediated deprotection of tert-butyl esters represents a mechanistically distinct approach that operates under neutral conditions without requiring strong acids [23] [24]. This methodology employs tris-4-bromophenylamminium hexachloroantimonate, commonly known as magic blue, as a catalytic oxidant in combination with triethylsilane as a reducing agent [23] [25].

The mechanism proceeds through activation of the silicon-hydrogen bond by the triarylamminium radical cation, generating silyl cation species that promote heterolytic cleavage of the carbon-oxygen bond in the tert-butyl ester [23] [24]. Unlike traditional acid-catalyzed methods, this approach does not involve direct protonation of the substrate but rather proceeds through single-electron transfer processes [23].

Mechanistic investigations have excluded the possibility that magic blue functions merely as an acid generator, as control experiments with equivalent amounts of strong acids fail to achieve deprotection under the same conditions [23]. The persistent blue coloration of the reaction mixture throughout the transformation indicates that the triarylamminium radical cation is not reduced during the deprotection process, confirming its catalytic role [23].

The methodology demonstrates exceptional functional group tolerance, successfully deprotecting tert-butyl esters in the presence of ketones, nitriles, amides, and other acid-sensitive functionalities [23]. Chemoselective studies have established a reactivity order of tert-butyl esters > tert-butyl carbonates > tert-butyl ethers, enabling selective deprotection strategies [23] [24].

Thermal Deprotection Methodologies

Thermal deprotection of tert-butyl esters offers a reagent-free approach that exploits the thermodynamic instability of the tert-butyl group at elevated temperatures [26] [27] [28]. The generally accepted mechanism involves a concerted six-membered transition state that leads directly to the carboxylic acid and isobutylene without discrete carbocation intermediates [26].

Continuous flow reactor technology has enabled the practical implementation of thermal deprotection under controlled conditions [28]. Using continuous plug flow reactors at temperatures ranging from 120-240°C with reaction times of 15-40 minutes, quantitative deprotection can be achieved without pH modification or additional reagents [28]. The high temperature and pressure conditions maintain the reaction mixture in the liquid phase, preventing premature volatilization of products [28].

The thermal method demonstrates excellent selectivity for tert-butyl esters over other ester types and shows minimal racemization of amino acid derivatives under optimized conditions [28]. Temperature optimization studies have established that higher temperatures reduce reaction times but may compromise selectivity for substrates containing multiple functional groups [28].

Fluorinated alcohol solvents such as trifluoroethanol and hexafluoroisopropanol have been shown to accelerate thermal deprotection reactions, enabling lower operating temperatures while maintaining efficient conversion [29] [27]. These specialized solvents stabilize carbocation intermediates through hydrogen bonding interactions, facilitating the deprotection process [29].

Sequential Transformation Strategies

Orthogonal Protection Group Manipulations

Orthogonal protection strategies enable the sequential and selective manipulation of multiple protecting groups within the same molecule without mutual interference [30] [31] [32]. In the context of Mes-polyethylene glycol 2-acid tert-butyl ester, the mesylate and tert-butyl ester functionalities represent orthogonal protecting groups that can be selectively removed under completely different reaction conditions [1] [2].

Table 4: Orthogonal Protection Group Combinations

| Protecting Group 1 | Deprotection Conditions 1 | Protecting Group 2 | Deprotection Conditions 2 | Orthogonality |

|---|---|---|---|---|

| tert-Butyl ester | TFA, mild acid | Benzyl ester | H2/Pd, hydrogenolysis | Compatible |

| Benzyl ester | H2/Pd, hydrogenolysis | Allyl ester | Pd(PPh3)4, metal | Compatible |

| Fmoc carbamate | Piperidine, base | Alloc carbamate | Pd(PPh3)4, metal | Compatible |

| Boc carbamate | TFA, acid | Fmoc carbamate | Piperidine, base | Compatible |

| TBS ether | TBAF, fluoride | PMB ether | DDQ, oxidation | Compatible |

The orthogonal nature of mesylate and tert-butyl ester groups enables sophisticated synthetic strategies where the order of deprotection can be varied according to synthetic requirements [31] [33]. The mesylate group can be displaced under nucleophilic substitution conditions that leave the tert-butyl ester intact, while subsequent acid treatment selectively removes the tert-butyl group [1] [2].

Strategic implementation of orthogonal protection requires careful consideration of the stability profile of each protecting group under the deprotection conditions used for the other [31] [32]. The mesylate group demonstrates excellent stability under the acidic conditions used for tert-butyl ester deprotection, while the tert-butyl ester remains intact under the nucleophilic conditions employed for mesylate displacement [14] [17].

Advanced synthetic applications have exploited relay deprotection strategies where one protecting group is chemically transformed into a more labile protecting group without affecting other protected functionalities [34]. This approach extends the concept of orthogonal protection by introducing temporal control over deprotection sequences [34].

Chemoselective Reaction Control

Chemoselective reaction control in systems containing Mes-polyethylene glycol 2-acid tert-butyl ester relies on exploiting the differential reactivity of the mesylate and tert-butyl ester functionalities under specific reaction conditions [35] [36]. The development of conditions that selectively target one functional group while leaving others unaffected represents a fundamental principle in complex molecule synthesis [37] [38].

Table 5: Chemoselective Reaction Parameters

| Functional Group Combination | Selective Conditions | Selectivity Ratio | Mechanism Basis |

|---|---|---|---|

| Mesylate + Tosylate | Mild nucleophile, 0°C | >20:1 | Leaving group ability |

| Mesylate + Primary alcohol | Azide, DMSO, RT | >50:1 | Reactivity difference |

| tert-Butyl ester + Methyl ester | TFA, 0°C, 30 min | >15:1 | Acid lability |

| tert-Butyl ester + Benzyl ester | TFA then H2/Pd | Complete | Orthogonal cleavage |

| Mesylate + tert-Butyl ester | Sequential: Nu- then TFA | Complete | Orthogonal cleavage |

Temperature control represents a critical parameter for achieving chemoselectivity in mesylate displacement reactions [3] [39]. Lower temperatures favor the more reactive mesylate sites while suppressing reactions at less activated positions, enabling selective transformations in polyfunctional substrates [7] [39]. Kinetic studies have demonstrated that the activation energy differences between competing pathways can be exploited to achieve high selectivity ratios [9] [39].

Solvent selection plays an equally important role in chemoselective transformations [4] [35]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide enhance nucleophile reactivity while disfavoring competing elimination reactions [4]. The choice of solvent can also influence the solvation of different functional groups, thereby modulating their relative reactivities [4] [7].

The development of chemoselective deprotection protocols has enabled the design of protection strategies where multiple protecting groups can be removed in a predetermined sequence [35] [36]. This level of control is essential for the synthesis of complex molecules containing multiple reactive sites that require individual protection during different stages of the synthesis [31] [32].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.